molecular formula C20H14ClFN2O B5006722 3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one

3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B5006722
M. Wt: 352.8 g/mol
InChI Key: JJJIITJTTXXLML-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a chlorophenyl group at the 3-position and a fluorophenyl group at the 2-position of the tetrahydroquinazoline core

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-fluorophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O/c21-13-9-11-14(12-10-13)24-19(15-5-1-3-7-17(15)22)23-18-8-4-2-6-16(18)20(24)25/h1-12,19,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJIITJTTXXLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with 2-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydroquinazoline derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) under reflux conditions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-phenyl-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Fluorophenyl)-2-(2-chlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Bromophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

Compared to similar compounds, 3-(4-Chlorophenyl)-2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the specific combination of chlorophenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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